molecular formula C22H16 B1653905 1,2-Dinaphth-2-ylethylene CAS No. 2042-99-1

1,2-Dinaphth-2-ylethylene

Cat. No.: B1653905
CAS No.: 2042-99-1
M. Wt: 280.4 g/mol
InChI Key: JOYUAZDDXKUTIY-MDZDMXLPSA-N
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Description

1,2-Dinaphth-2-ylethylene (C₂₀H₁₄) is a conjugated organic compound comprising two naphth-2-yl groups linked by an ethylene (C=C) bridge. Its structure enables extended π-conjugation, making it relevant in materials science, particularly in organic electronics and optoelectronic devices. The compound’s synthesis typically involves coupling reactions of naphthyl halides or Wittig-type reactions using naphthalene-derived precursors.

Properties

CAS No.

2042-99-1

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(E)-2-naphthalen-2-ylethenyl]naphthalene

InChI

InChI=1S/C22H16/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-16H/b10-9+

InChI Key

JOYUAZDDXKUTIY-MDZDMXLPSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,2-Dinaphth-2-ylethylene and compounds from the provided evidence:

Compound Structure Molecular Weight (g/mol) Key Functional Groups Solubility Profile
This compound Two naphth-2-yl groups, C=C bridge 254 Non-polar, conjugated C=C Low water solubility
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () Sulfonated naphthalene, hydroxyl, dipotassium salt ~342.3 (estimated) Sulfonate, hydroxyl High water solubility
2-(1-Methylnaphtho[1,2-d]thiazol-2-ylidene)-1-phenylethanone () Naphtho-thiazole, ketone, phenyl 317.4 Thiazole, ketone Moderate solubility in DMF
Key Observations:
  • Molecular Weight : The thiazole derivative (317.4 g/mol) is heavier than this compound due to sulfur and ketone groups, while the sulfonated compound’s mass reflects ionic contributions .
  • Solubility: this compound’s non-polar structure limits water solubility, contrasting sharply with the ionic, sulfonated compound’s high hydrophilicity . The thiazole derivative’s moderate solubility in DMF aligns with its polar functional groups .

Reactivity and Functional Group Influence

  • This compound : The ethylene bridge is reactive toward electrophilic addition and polymerization, while extended conjugation enables applications in conductive polymers.
  • Sulfonated Naphthalene () : Ionic sulfonate groups enhance stability in aqueous environments, favoring use in dyes or surfactants rather than electronic applications .
  • Thiazole-Ketone Derivative () : The thiazole ring and ketone group introduce heteroatom-mediated reactivity (e.g., hydrogen bonding, coordination chemistry), suggesting utility in medicinal chemistry or photovoltaics .

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